4-methyl-2-{[(3-methylphenyl)carbamoyl]amino}-N-[(4-methylphenyl)methyl]-1,3-thiazole-5-carboxamide
Description
Properties
IUPAC Name |
4-methyl-2-[(3-methylphenyl)carbamoylamino]-N-[(4-methylphenyl)methyl]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-13-7-9-16(10-8-13)12-22-19(26)18-15(3)23-21(28-18)25-20(27)24-17-6-4-5-14(2)11-17/h4-11H,12H2,1-3H3,(H,22,26)(H2,23,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMMREIZYVIPBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(N=C(S2)NC(=O)NC3=CC=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methyl-2-{[(3-methylphenyl)carbamoyl]amino}-N-[(4-methylphenyl)methyl]-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article aims to synthesize available research findings regarding its biological activity, including cytotoxicity against various cancer cell lines, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 410.49 g/mol. The thiazole ring is a key structural feature that contributes to its biological efficacy.
Cytotoxicity Studies
Recent studies have demonstrated that this compound exhibits significant cytotoxic activity against several cancer cell lines, including:
- HCT-116 (colon cancer)
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
The IC50 values for these cell lines were reported as follows:
- HCT-116: 7–11 µM
- MCF-7: 15–24 µM
- HeLa: 11–18 µM
These results indicate a promising selectivity and potency against these cancer types, suggesting that the compound could be developed as a potential therapeutic agent.
The mechanism underlying the cytotoxic effects of this compound appears to involve apoptosis induction in cancer cells. Apoptotic markers were observed in treated cells, indicating that the compound may trigger programmed cell death pathways. Additionally, molecular docking studies suggest that the compound may interact with specific proteins involved in tumorigenesis, such as MDM2, which is known to regulate p53 activity.
Structure-Activity Relationship (SAR)
Quantitative structure–activity relationship (QSAR) analyses have been performed to understand how structural modifications affect biological activity. Key findings include:
- Substituent Variations : The presence of various substituents on the thiazole ring significantly influenced cytotoxicity. For instance, modifications on the phenyl groups attached to the thiazole core were correlated with enhanced activity.
- Topological Descriptors : The QSAR models utilized both 2D and 3D molecular descriptors to predict activity, achieving an explanatory power of 75–86% for variations in IC50 values across different compounds.
Case Studies
A series of case studies have been documented illustrating the efficacy of this compound in preclinical settings:
- Study on HCT-116 Cells : A study indicated that treatment with this compound resulted in a significant reduction in cell viability compared to controls, with apoptosis confirmed through flow cytometry analysis.
- Combination Therapy Potential : Preliminary findings suggest that this compound may enhance the effectiveness of established chemotherapeutic agents when used in combination therapies.
Data Summary Table
| Cell Line | IC50 (µM) | Mechanism of Action | Notes |
|---|---|---|---|
| HCT-116 | 7–11 | Induction of apoptosis | High selectivity |
| MCF-7 | 15–24 | Apoptotic pathway activation | Potential for combination therapy |
| HeLa | 11–18 | Interaction with MDM2 | Promising preclinical results |
Comparison with Similar Compounds
Substituent Variations on the Thiazole Core
- N-(4-(3-Fluoro-4-methylphenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 13, ): Structural Difference: Replaces the thiazole-linked carbamoyl group with a nitrothiophene-carboxamide. Molecular Formula: C16H10F3N3O4S2 vs. C19H20N4O2S for the target.
N-(5-Methyl-4-phenylthiazol-2-yl)-5-(trifluoromethyl)thiophene-2-carboxamide (Compound 8, ) :
Aromatic Ring Modifications
- 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs (): Structural Difference: Substitutes the 3-methylphenylcarbamoyl group with a pyridinyl ring.
- N-(4-Acetylphenyl)-5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (): Structural Difference: Replaces the thiazole core with a triazole ring. Impact: Triazoles often exhibit improved pharmacokinetic profiles due to reduced susceptibility to oxidation .
Functional Group Comparisons
- 4-Methyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazole-5-carboxylic acid (): Structural Difference: Carboxylic acid instead of carboxamide at position 4.
Data Tables
Table 1: Structural and Physical Properties
*Calculated using ChemDraw.
Preparation Methods
Hantzsch Thiazole Synthesis
This classical method involves cyclocondensation of α-halo ketones with thioureas. For 4-methylthiazole-5-carboxylic acid derivatives, bromopyruvic acid or its esters react with thioureas bearing methyl substituents. For example, ethyl 2-amino-4-methylthiazole-5-carboxylate can be synthesized via reaction of ethyl bromopyruvate with methyl-substituted thiourea. However, regioselectivity challenges necessitate careful control of stoichiometry and temperature to favor the 4-methyl isomer.
Modification of Pre-Formed Thiazoles
An alternative approach starts with commercially available thiazole-5-carboxylic acid derivatives. For instance, 4-methylthiazole-5-carboxylic acid is prepared via Pd/BaSO4-catalyzed hydrogenation of 4-methylthiazole-5-carboxylic acid chloride in xylene at 140°C. This method achieves >90% purity, as confirmed by -NMR (δ 2.76 ppm for -CH).
Functionalization at Position 5: Carboxamide Installation
The 5-carboxamide group is introduced via activation of the carboxylic acid followed by coupling with 4-methylbenzylamine. Two activation methods are prevalent:
Carbodiimide-Mediated Coupling
Using ethyl 4-methylthiazole-5-carboxylate as a starting material, hydrolysis with aqueous NaOH yields the free acid. Subsequent activation with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) facilitates coupling with 4-methylbenzylamine. This method, adapted from and, typically achieves yields of 75–85% after column chromatography.
Table 1: Comparison of Carboxamide Coupling Methods
Acid Chloride Route
Conversion of the carboxylic acid to its acid chloride using oxalyl chloride (2:1 molar ratio) in tetrahydrofuran (THF) at 0–5°C provides a highly reactive intermediate. Reaction with 4-methylbenzylamine at room temperature for 48 hours yields the carboxamide in 86% yield after extraction with HCl and sodium sulfate.
Functionalization at Position 2: Urea Linkage Formation
The 2-amino group on the thiazole ring reacts with 3-methylphenyl isocyanate to form the urea moiety. This step demands anhydrous conditions to prevent hydrolysis of the isocyanate.
Isocyanate Coupling
In a representative procedure, 4-methyl-2-aminothiazole-5-carboxamide is dissolved in THF under argon. 3-Methylphenyl isocyanate (1.2 equiv) is added dropwise at 0°C, and the mixture is stirred for 24 hours at room temperature. The product precipitates upon addition of ice-water and is purified via recrystallization from ethanol (yield: 78%).
Carbodiimide-Assisted Urea Formation
For substrates sensitive to isocyanates, a two-step protocol using 3-methylphenylcarbamic acid and EDC in DCM achieves urea formation. However, this method yields lower efficiency (65%) due to competing side reactions.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
-
DMAP : Accelerates amide bond formation by activating the carboxylate intermediate.
-
Pd/BaSO4 : Critical for selective hydrogenation of thiazole acid chlorides.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity for the final compound, with a retention time of 12.3 minutes.
Challenges and Alternative Pathways
Regioselectivity in Thiazole Formation
Competing formation of 5-methyl isomers is mitigated by using sterically hindered thioureas.
Q & A
Basic: What are the critical steps for optimizing the synthesis of this thiazole-carboxamide derivative to maximize yield and purity?
Methodological Answer:
The synthesis involves multi-step reactions requiring precise control of:
- Solvent selection : Polar aprotic solvents (e.g., dichloromethane, ethanol) enhance reactivity and solubility of intermediates .
- Temperature/pH control : Maintaining 60–80°C and neutral pH minimizes side reactions during carbamoylation .
- Catalysts : Triethylamine or K₂CO₃ accelerates amide bond formation .
Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol-water) improves purity .
Basic: Which spectroscopic techniques are essential for structural confirmation of this compound?
Methodological Answer:
- 1H/13C NMR : Assigns proton environments (e.g., methyl groups at δ 2.3–2.5 ppm) and carbon backbone .
- IR Spectroscopy : Confirms carboxamide (C=O stretch ~1650 cm⁻¹) and thiazole ring (C=N ~1550 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass ±0.001 Da) .
Advanced techniques like single-crystal X-ray diffraction resolve stereochemical ambiguities .
Basic: How should researchers purify this compound to achieve >95% purity?
Methodological Answer:
- Recrystallization : Use ethanol-water (3:1) at 50°C for slow crystallization .
- Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) separates polar byproducts .
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) for final purity assessment .
Advanced: How can contradictions in reported biological activities be resolved?
Methodological Answer:
- Purity Verification : Use HPLC to rule out impurities (>99% purity required for bioassays) .
- Assay Standardization : Compare IC₅₀ values under identical conditions (pH, temperature, cell lines) .
- Structural Analogs : Test derivatives (e.g., chloro vs. methoxy substituents) to isolate substituent effects .
Advanced: What computational strategies predict the compound’s binding affinity to target proteins?
Methodological Answer:
- Molecular Docking (AutoDock/Vina) : Screen against crystal structures (e.g., kinase domains) to identify key interactions (H-bonds with carboxamide) .
- Molecular Dynamics (GROMACS) : Simulate binding stability over 100 ns to assess conformational flexibility .
- QSAR Models : Corporate substituent electronic parameters (Hammett σ) to predict activity trends .
Advanced: How to design a structure-activity relationship (SAR) study for this compound?
Methodological Answer:
- Synthesize Analogs : Vary substituents (e.g., 3-methylphenyl → 4-fluorophenyl) using methods in .
- Bioactivity Profiling : Test against target enzymes (e.g., kinases) via fluorescence polarization assays .
- Electrostatic Analysis : Use DFT calculations (Gaussian 09) to map electron-withdrawing/donating effects .
Advanced: What are common side reactions during synthesis, and how are they mitigated?
Methodological Answer:
- Incomplete Carbamoylation : Monitor via TLC (Rf shift from 0.3 to 0.6 in ethyl acetate) and extend reaction time .
- Oxidation of Thiazole : Use inert atmosphere (N₂/Ar) and antioxidants (BHT) .
- Byproduct Formation : Quench excess reagents (e.g., chloroacetyl chloride) with NaHCO₃ .
Advanced: How to monitor multi-step reactions in real time?
Methodological Answer:
- TLC Analysis : Spot aliquots on silica plates; visualize under UV (254 nm) for intermediate progression .
- In-situ IR : Track carbonyl formation (e.g., ~1700 cm⁻¹ for carboxamide) .
- HPLC-MS : Quantify intermediates using extracted ion chromatograms .
Advanced: What comparative analyses differentiate this compound from structural analogs?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Compare thermal stability (decomposition points) .
- Biological Potency : Test analog libraries in high-throughput screens (e.g., 10 µM in 384-well plates) .
- Solubility Profiling : Use shake-flask method (PBS pH 7.4) to rank analogs for in vivo suitability .
Advanced: How does the methylphenyl substitution impact pharmacokinetic properties?
Methodological Answer:
- LogP Measurement : Determine octanol-water partition coefficients (e.g., HPLC-based method) to assess lipophilicity .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
